4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine
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Overview
Description
4-(1,1,2,2-Tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine is a complex organic compound characterized by its unique structure, which includes a tetrafluoroethoxy group, a thieno[2,3-d]pyrimidine ring, and a benzene-1,3-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichloro-4-aminophenol with tetrafluoroethylene in the presence of a catalyst to form 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline . This intermediate is then subjected to further reactions, including catalytic hydrogenation and Bamberger rearrangement, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity while minimizing environmental impact and safety hazards. Continuous flow reactors and greener addition reactions are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,2-Tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the tetrafluoroethoxy group and the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(1,1,2,2-Tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluoroethoxy group and the thieno[2,3-d]pyrimidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: An intermediate in the synthesis of the target compound.
4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: Another related compound used in chemical synthesis.
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: A compound with similar structural features but different functional groups.
Uniqueness
The uniqueness of 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine lies in its combination of the tetrafluoroethoxy group and the thieno[2,3-d]pyrimidine ring, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N4OS/c15-13(16)14(17,18)23-10-2-1-7(5-9(10)19)22-11-8-3-4-24-12(8)21-6-20-11/h1-6,13H,19H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUBNGSBIMWPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C3C=CSC3=NC=N2)N)OC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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